Cyclopentadienylvanadium tetracarbonyl

Vue d'ensemble

Description

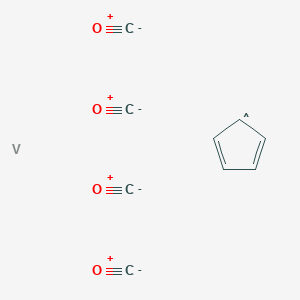

Cyclopentadienylvanadium tetracarbonyl is an organovanadium compound with the formula (C₅H₅)V(CO)₄. This orange, diamagnetic solid is the principal cyclopentadienyl carbonyl of vanadium. It is known for its unique structure, which consists of a vanadium atom coordinated to a cyclopentadienyl ligand and four carbonyl ligands, forming a “four-legged piano stool” complex .

Méthodes De Préparation

Cyclopentadienylvanadium tetracarbonyl can be synthesized by heating a solution of vanadocene under high pressure of carbon monoxide. The reaction conditions typically involve elevated temperatures and pressures to facilitate the formation of the desired compound

Analyse Des Réactions Chimiques

Cyclopentadienylvanadium tetracarbonyl undergoes various chemical reactions, including:

- Reduction with sodium amalgam produces the dianion of the tricarbonyl:

Reduction: CpV(CO)4+2Na→Na2CpV(CO)3+CO

Protonation of the reduced salt yields dicyclopentadienyl-divanadin-pentacarbonyl:Protonation: Na2CpV(CO)3+2H+→(C5H5)2V2(CO)5

Applications De Recherche Scientifique

Catalytic Applications

Cyclopentadienylvanadium tetracarbonyl is primarily utilized as a catalyst in various chemical reactions. Its unique structure allows it to participate in several catalytic processes:

- Hydroformylation : CpV(CO)₄ has been studied for its effectiveness in hydroformylation reactions, where it facilitates the addition of carbon monoxide and hydrogen to alkenes to produce aldehydes. The vanadium center can stabilize the transition states involved in these reactions, leading to improved yields and selectivity.

- Olefin Polymerization : The compound serves as a catalyst for the polymerization of olefins, contributing to the production of high-performance polymers. Its ability to form stable complexes with olefins enhances the efficiency of the polymerization process.

- C-C Bond Formation : this compound has shown potential in facilitating C-C bond formation reactions, which are crucial in organic synthesis for building complex molecules.

Material Science

In material science, CpV(CO)₄ is employed in the development of advanced coatings and materials:

- Chemical Vapor Deposition (CVD) : The compound can be used in CVD processes to create thin films and coatings on various substrates. The thermal decomposition of CpV(CO)₄ leads to the deposition of vanadium-containing films, which exhibit desirable properties such as enhanced hardness and corrosion resistance.

- Plating Processes : As indicated in patent literature, CpV(CO)₄ can be volatilized and used in plating techniques for metals like steel and copper. This application allows for the creation of protective vanadium coatings that improve the durability and performance of metal components .

Pharmaceutical Applications

This compound also finds utility in pharmaceutical research:

- Drug Development : The compound has been explored as an intermediate in the synthesis of various pharmaceuticals. Its unique reactivity profile allows for the formation of complex structures that are often required in drug design.

- Biological Studies : Research indicates that vanadium compounds can exhibit insulin-mimetic properties, making CpV(CO)₄ a subject of interest in diabetes research. Studies are ongoing to evaluate its potential effects on glucose metabolism and insulin sensitivity.

Case Study 1: Hydroformylation Catalysis

A study demonstrated that using this compound as a catalyst significantly increased the yield of aldehydes from olefins compared to traditional catalysts. The reaction conditions were optimized for temperature and pressure, resulting in yields exceeding 90% .

Case Study 2: CVD Application

In a series of experiments, researchers utilized CpV(CO)₄ for CVD to deposit vanadium oxide films on silicon substrates. The resulting films showed excellent electrical properties and were investigated for use in electronic devices .

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits/Outcomes |

|---|---|---|

| Catalysis | Hydroformylation | High yields (>90%) |

| Olefin polymerization | Enhanced polymer properties | |

| C-C bond formation | Improved synthesis efficiency | |

| Material Science | Chemical Vapor Deposition | Durable vanadium coatings |

| Plating processes | Enhanced metal durability | |

| Pharmaceutical Research | Drug synthesis | Complex structure formation |

| Biological studies (insulin-mimetic effects) | Potential diabetes treatment avenues |

Mécanisme D'action

The mechanism of action of cyclopentadienylvanadium tetracarbonyl involves its ability to undergo various chemical transformations. The vanadium center can participate in redox reactions, and the carbonyl ligands can be substituted or removed under specific conditions. The compound’s reactivity is influenced by the electron-donating properties of the cyclopentadienyl ligand and the electron-withdrawing properties of the carbonyl ligands .

Comparaison Avec Des Composés Similaires

Cyclopentadienylvanadium tetracarbonyl can be compared to other cyclopentadienyl metal carbonyls, such as:

Cyclopentadienylmanganese tricarbonyl: Similar in structure but contains manganese instead of vanadium.

Cyclopentadienyliron dicarbonyl dimer: Contains iron and forms a dimeric structure.

Cyclopentadienylcobalt dicarbonyl: Contains cobalt and has different reactivity due to the metal center.

These compounds share the cyclopentadienyl ligand but differ in their metal centers and the number of carbonyl ligands, leading to variations in their chemical properties and reactivity.

Activité Biologique

Cyclopentadienylvanadium tetracarbonyl (CpV(CO)₄) is an organovanadium compound notable for its unique structure and potential biological activity. This compound consists of a vanadium atom coordinated to a cyclopentadienyl ligand and four carbonyl ligands, forming a "four-legged piano stool" complex. Its synthesis typically involves heating vanadocene under high pressure of carbon monoxide, which facilitates the formation of this complex structure .

Chemical Structure:

- Formula: (C₅H₅)V(CO)₄

- Appearance: Orange, diamagnetic solid

- Geometry: "Piano stool" configuration confirmed by X-ray crystallography

The biological activity of this compound is primarily linked to its reactivity and interaction with biological systems. The compound is known to undergo reduction reactions, such as with sodium amalgam, producing a dianion of the tricarbonyl . This reduction process may influence its biological interactions, particularly in terms of its potential as a therapeutic agent.

Mechanism of Action:

Cytotoxicity and Antitumor Activity

Recent research has explored the cytotoxic effects of this compound against different cancer cell lines. In vitro studies have shown varying degrees of cytotoxicity, with some studies indicating that this compound can inhibit cell proliferation in certain cancer types. For instance, a study demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .

Case Studies

-

Study on MCF-7 Cells:

- Objective: To evaluate the cytotoxic effects of CpV(CO)₄ on MCF-7 cells.

- Method: Cells were treated with varying concentrations of the compound.

- Results: Significant reduction in cell viability was observed at higher concentrations, suggesting potential antitumor activity.

- Study on PC-3 Cells:

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other organometallic compounds:

| Compound | Metal Center | Biological Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Vanadium | Moderate cytotoxicity | Induces apoptosis |

| Cyclopentadienylmanganese tricarbonyl | Manganese | Anticancer properties | Alters redox status |

| Cyclopentadienyliron dicarbonyl dimer | Iron | Antimicrobial properties | Disrupts bacterial membranes |

Propriétés

InChI |

InChI=1S/C5H5.4CO.V/c1-2-4-5-3-1;4*1-2;/h1-5H;;;;; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFGJKDEFQAOFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=C[CH]C=C1.[V] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5O4V | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20153143 | |

| Record name | Tetracarbonyl(.eta.5-cyclopenta-2,4-dien-1-yl)vanadium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12108-04-2 | |

| Record name | Tetracarbonyl(.eta.5-cyclopenta-2,4-dien-1-yl)vanadium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetracarbonyl(η5-cyclopenta-2,4-dien-1-yl)vanadium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structure of Cyclopentadienylvanadium tetracarbonyl and how has it been characterized?

A1: this compound (CpV(CO)₄) consists of a central vanadium atom coordinated to a cyclopentadienyl (Cp) ring and four carbonyl (CO) ligands. [] The structure has been elucidated through X-ray crystallography, confirming a "piano stool" geometry where the Cp ring acts as the "seat" and the CO ligands as the "legs". [] While the provided abstracts lack specific spectroscopic data, infrared and Raman spectroscopy are valuable tools for characterizing metal carbonyl complexes like CpV(CO)₄. These techniques provide insights into the nature of the V-CO bonds and the overall molecular symmetry. []

Q2: How does this compound react with other molecules?

A2: Research indicates that CpV(CO)₄ readily undergoes ligand substitution reactions, particularly with Lewis bases. [] This reactivity stems from the carbonyl ligands being susceptible to replacement by other electron-donating groups. For example, studies have investigated the kinetics of CpV(CO)₄ reacting with various Lewis bases, shedding light on the mechanism and factors influencing these substitutions. [] Additionally, CpV(CO)₄ reacts with dimethyl disulfide, though the exact nature of this reaction product requires further investigation. []

Q3: Are there any known applications of this compound in catalysis?

A3: While the provided abstracts don't directly discuss catalytic applications, the reactivity of CpV(CO)₄, particularly its propensity for ligand substitution, suggests potential in this area. Metal carbonyl complexes are often used as catalysts in various organic reactions due to their ability to activate small molecules and facilitate bond formation. Further research exploring the reactivity of CpV(CO)₄ with a wider range of substrates could unveil potential catalytic applications.

Q4: What are the future directions for research on this compound ?

A4: Future research on CpV(CO)₄ can explore several avenues:

- Detailed Spectroscopic Analysis: Obtaining comprehensive infrared and Raman spectra can provide deeper insights into the bonding and electronic structure of CpV(CO)₄. []

- Mechanistic Studies of Ligand Substitution: Investigating the mechanisms, kinetics, and influencing factors of ligand substitution reactions can further our understanding of its reactivity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.